1-[(4-Nitrophenyl)sulfonyl]piperidine
Overview
Description
“1-[(4-Nitrophenyl)sulfonyl]piperidine” is a chemical compound with the linear formula C11H14N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-[(4-Nitrophenyl)sulfonyl]piperidine” can be represented by the SMILES string O=S(C(C=C1)=CC=C1N+=O)(N2CCCCC2)=O
. The InChI representation is 1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2
.
Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Nitrophenyl)sulfonyl]piperidine” is 270.31 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
- Preparation in Organic Synthesis : 1-[(4-Nitrophenyl)sulfonyl]piperidine has been used in organic synthesis. For instance, it was employed as an activating and protecting group in the synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via the N-sulfonyl Pictet–Spengler reaction (Liu, Jian et al., 2006).
Biological and Pharmaceutical Research
Anticancer Agent Synthesis : Derivatives of 1-[(4-Nitrophenyl)sulfonyl]piperidine have been synthesized and evaluated as potential anticancer agents. For example, various propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were investigated for their anticancer properties (Rehman, A. et al., 2018).
Enzyme Inhibition Studies : Compounds containing 1-[(4-Nitrophenyl)sulfonyl]piperidine have been synthesized and screened for enzyme inhibition. For instance, sulfonyl hydrazones bearing piperidine derivatives were evaluated for their antioxidant capacity and anticholinesterase activity (Karaman, Nurcan et al., 2016).
Antimicrobial Activity : Various derivatives of 1-[(4-Nitrophenyl)sulfonyl]piperidine have been synthesized and tested for antimicrobial activities. For example, certain piperidine derivatives exhibited potent antimicrobial activities against pathogens of tomato plants (Vinaya, K. et al., 2009).
- against butyrylcholinesterase (BChE) enzyme and other biological targets (Khalid, H. et al., 2016).
Chemical Reactions and Mechanisms
- Nucleophilic Substitution Reactions : Studies have been conducted on the structure-reactivity correlations in nucleophilic substitution reactions involving derivatives of 1-[(4-Nitrophenyl)sulfonyl]piperidine. These studies offer insights into the reactivity of such compounds in various chemical reactions (Um, I. et al., 2006).
Computational Studies and Molecular Design
- Computational Analysis : Computational evaluations, such as DFT studies, have been conducted on compounds containing 1-[(4-Nitrophenyl)sulfonyl]piperidine. These studies help understand the electronic properties and potential applications of these compounds (2022).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : The crystal structures of salts derived from piperidine, including those with 1-[(4-Nitrophenyl)sulfonyl]piperidine, have been studied to understand their molecular interactions and stability (Jin, Shouwen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-4-6-11(7-5-10)18(16,17)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAFNJUKBYWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352344 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)sulfonyl]piperidine | |
CAS RN |
64268-93-5 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.